molecular formula C18H22O2 B8428260 6-(2-Phenyl-phenoxy)hexane-1-ol

6-(2-Phenyl-phenoxy)hexane-1-ol

Cat. No.: B8428260
M. Wt: 270.4 g/mol
InChI Key: XTYDODOHJOEBAH-UHFFFAOYSA-N
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Description

6-(2-Phenyl-phenoxy)hexane-1-ol is a substituted hexanol derivative featuring a phenoxy group at the sixth carbon and a hydroxyl group at the first carbon. The compound’s structure suggests it may exhibit characteristics influenced by both the hydrophobic aromatic ring and the hydrophilic alcohol group, making it relevant in organic synthesis, fragrance industries, or as an intermediate in pharmaceutical development .

Properties

Molecular Formula

C18H22O2

Molecular Weight

270.4 g/mol

IUPAC Name

6-(2-phenylphenoxy)hexan-1-ol

InChI

InChI=1S/C18H22O2/c19-14-8-1-2-9-15-20-18-13-7-6-12-17(18)16-10-4-3-5-11-16/h3-7,10-13,19H,1-2,8-9,14-15H2

InChI Key

XTYDODOHJOEBAH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2OCCCCCCO

Origin of Product

United States

Comparison with Similar Compounds

Structural and Chemical Properties

6-Phenyl-1-hexanol (CAS 2430-16-2)
  • Molecular Formula : C₁₂H₁₈O
  • Molecular Weight : 178.28 g/mol
  • Structure : A straight-chain alcohol with a phenyl group at the sixth carbon.
  • Key Features :
    • Primary alcohol with a hydrophobic phenyl tail.
    • Used in organic synthesis and fragrance applications due to its ability to contribute to ester formation or aromatic profiles .
  • Safety : Requires careful handling to avoid inhalation or ingestion risks .
6-Phenyl-5-hexen-2-yn-1-ol (CAS 96851-44-4)
  • Molecular Formula : C₁₂H₁₂O
  • Molecular Weight : 172.23 g/mol
  • Structure : Contains a triple bond (C≡C) at position 2 and a double bond (C=C) at position 3.
  • Key Features: Unsaturated bonds increase reactivity, making it suitable for click chemistry or polymer synthesis. Lower molecular weight compared to 6-phenyl-1-hexanol may enhance volatility .
Hexan-1-ol (CAS 111-27-3)
  • Molecular Formula : C₆H₁₄O
  • Molecular Weight : 102.18 g/mol
  • Structure : A simple six-carbon primary alcohol.
  • Key Features: Found in natural aromas (e.g., olives, wines) and synthesized via lipoxygenase pathways. Acts as a precursor for esters like hexyl acetate, which contribute to fruity or floral notes .
  • Safety : Classified as flammable (H226) and moderately toxic (H302, H312) .
3-Sulfonyl Hexane-1-ol Acetate (3-SHA)
  • Molecular Formula: Not explicitly provided, but likely C₈H₁₆O₄S.
  • Key Features: Sulfonyl and acetate groups enhance stability and aroma potency. Produced by non-enological yeasts (e.g., P. kluyveri) and contributes to specific wine or fruit aromas .

Functional Group and Reactivity Comparison

Compound Functional Groups Reactivity Highlights Applications
6-(2-Phenyl-phenoxy)hexane-1-ol Phenoxy ether, primary alcohol Ether linkage may reduce polarity; phenol derivatives could undergo electrophilic substitution. Potential surfactant or pharmaceutical intermediate (inferred)
6-Phenyl-1-hexanol Primary alcohol, phenyl group Esterification with fatty acids; hydrophobic interactions. Fragrance enhancer, organic synthesis
6-Phenyl-5-hexen-2-yn-1-ol Triple bond, double bond, primary alcohol High reactivity in cycloaddition or polymerization. Polymer chemistry, specialty chemicals
Hexan-1-ol Primary alcohol Esterification, oxidation to hexanal. Aroma production, industrial solvents

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